N-(2-PHENYLETHYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
Description
The compound N-(2-phenylethyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 2-phenylethyl group. This structure combines heterocyclic, aromatic, and sulfhydryl motifs, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15(19-11-6-13-4-2-1-3-5-13)12-24-17-21-20-16(23-17)14-7-9-18-10-8-14/h1-5,7-10H,6,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJIVDVCLFUAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through alkylation reactions using phenylethyl halides.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the oxadiazole derivative with thiol compounds under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENYLETHYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Oxadiazole Core: Known for metabolic stability and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., acetylcholinesterase (AChE)) .
- Pyridin-4-yl Substituent : Enhances π-π stacking interactions in binding pockets, as seen in Orco agonists like OLC-12 .
- Sulfanyl Acetamide Linker : Provides flexibility and thioether-mediated redox activity, observed in antimicrobial agents .
Synthetic Routes :
The target compound is likely synthesized via S-alkylation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(2-phenylethyl)acetamide, analogous to methods in and . This regioselective reaction typically employs K₂CO₃ in acetone under reflux .
Table 1: Key Structural Analogs and Their Activities
Key Findings:
Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., -NO₂, -Cl) show enhanced antimicrobial and enzyme-inhibitory activities . The target compound’s 2-phenylethyl group (electron-donating) may reduce potency compared to analogs like 3a or KA2.
Core Heterocycle Impact :
- 1,3,4-Oxadiazole : Superior metabolic stability over 1,3,4-thiadiazoles () due to reduced sulfur-mediated oxidation .
- 1,2,4-Triazole : Higher flexibility but lower enzymatic selectivity compared to oxadiazoles .
Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-3-yl (OLC-12) alters binding orientation in neurological targets .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Metabolic Stability : Oxadiazole cores resist hydrolysis better than triazoles, as shown in .
Biological Activity
N-(2-Phenylethyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a phenylethyl group, an oxadiazole ring, and a sulfanyl linkage. The oxadiazole moiety is known for its diverse biological properties, making it a valuable scaffold in medicinal chemistry. The synthesis of this compound typically involves the reaction of 2-(pyridin-4-yl)-1,3,4-oxadiazole derivatives with appropriate acetamides under controlled conditions to yield the target compound.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including:
- Anticancer Activity : Numerous studies have reported that oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cell proliferation in human lung cancer (A549) and glioma (C6) cell lines with IC50 values ranging from 1.59 μM to 7.48 μM .
- Antiviral Properties : The oxadiazole framework has been associated with antiviral activities against RNA viruses, suggesting that derivatives could potentially serve as antiviral agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and other diseases .
- Induction of Apoptosis : Studies indicate that certain oxadiazole derivatives can activate apoptotic pathways via caspase activation. For example, compounds have been shown to induce caspase-3 activation in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases, thereby inhibiting further proliferation of cancer cells.
Table 1: Cytotoxic Activity of Related Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4h | A549 | <0.14 | Apoptosis via caspase activation |
| 4f | C6 | 8.16 | Cell cycle arrest |
| 4i | L929 | 7.48 | HDAC inhibition |
Research Highlights
- A study published in PMC highlighted the anticancer potential of various oxadiazole derivatives, noting their selective cytotoxicity against non-tumor versus tumor cell lines .
- Another investigation into the structure–activity relationship (SAR) revealed that modifications on the oxadiazole ring significantly affect biological activity and selectivity against different cancer types .
- Recent findings also suggest that these compounds may enhance the efficacy of existing chemotherapeutics by acting through multiple pathways simultaneously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
